1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one is a complex organic compound featuring a piperazine ring, an oxazole ring, and a chlorobenzenesulfonyl group
Preparation Methods
The synthesis of 1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chlorobenzenesulfonyl group: This step often involves sulfonylation using chlorobenzenesulfonyl chloride.
Attachment of the piperazine ring: This can be done through a nucleophilic substitution reaction.
Final assembly: The final step involves coupling the intermediate products to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: This reaction can break down the compound into smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar compounds include:
- 4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]benzonitrile
- 1-[1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
- 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
Compared to these compounds, 1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-15(26)24-11-13-25(14-12-24)21-20(23-19(29-21)16-5-3-2-4-6-16)30(27,28)18-9-7-17(22)8-10-18/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHUOYWZJNDKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.